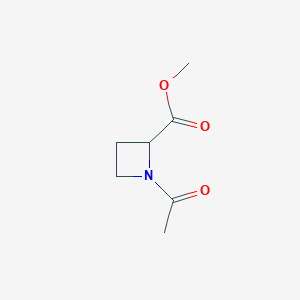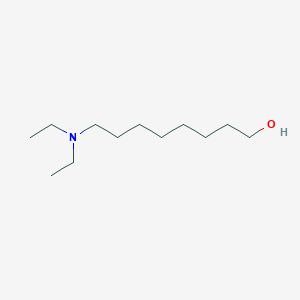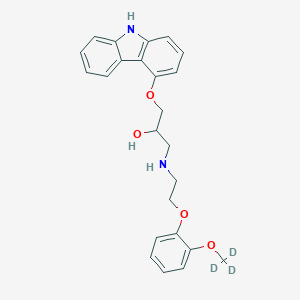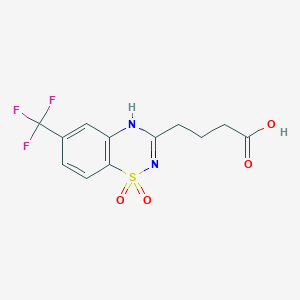
Methyl 1-acetylazetidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-acetylazetidine-2-carboxylate (MAAC) is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Mécanisme D'action
The mechanism of action of Methyl 1-acetylazetidine-2-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to have antitumor activity in vitro and in vivo, through the induction of apoptosis and the inhibition of cell proliferation. This compound has also been shown to have anti-inflammatory and analgesic effects, through the inhibition of COX-2 and the modulation of various signaling pathways. In addition, this compound has been shown to have neuroprotective effects, through the inhibition of oxidative stress and the modulation of neuronal signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-acetylazetidine-2-carboxylate has several advantages for lab experiments, including its relatively simple synthesis method, its stability under various conditions, and its potential for use in the development of new drugs and materials. However, there are also limitations to its use, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research involving Methyl 1-acetylazetidine-2-carboxylate. One area of interest is the development of new drugs based on its chemical structure and pharmacological properties. Another area of interest is the use of this compound as a building block in the synthesis of novel materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Conclusion
In summary, this compound is a chemical compound with potential applications in various fields, including medicinal chemistry, material science, and agriculture. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new drugs and materials based on its chemical structure and pharmacological properties.
Méthodes De Synthèse
Methyl 1-acetylazetidine-2-carboxylate can be synthesized through a multistep process involving the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization with acetic anhydride and methylation with methyl iodide. The resulting product is a white crystalline solid that can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
Methyl 1-acetylazetidine-2-carboxylate has been studied extensively for its potential applications in medicinal chemistry. It has been shown to possess antitumor, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new drugs. This compound has also been investigated for its use as a building block in the synthesis of novel materials, such as polymers and dendrimers, due to its unique chemical structure.
Propriétés
| 103897-99-0 | |
Formule moléculaire |
C7H11NO3 |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
methyl 1-acetylazetidine-2-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-5(9)8-4-3-6(8)7(10)11-2/h6H,3-4H2,1-2H3 |
Clé InChI |
UPOIUMRSONSICM-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCC1C(=O)OC |
SMILES canonique |
CC(=O)N1CCC1C(=O)OC |
Synonymes |
2-Azetidinecarboxylic acid, 1-acetyl-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)-](/img/structure/B17008.png)



![1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone](/img/structure/B17023.png)


![N-[2-(diethylamino)ethyl]-4-hydroxybenzamide](/img/structure/B17031.png)


